molecular formula C9H8ClNO B1621149 2-(3-Chloro-4-methoxyphenyl)acetonitrile CAS No. 7569-58-6

2-(3-Chloro-4-methoxyphenyl)acetonitrile

Cat. No. B1621149
CAS RN: 7569-58-6
M. Wt: 181.62 g/mol
InChI Key: CDNWEVUZHGBTIV-UHFFFAOYSA-N
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Description

“2-(3-Chloro-4-methoxyphenyl)acetonitrile” is a chemical compound used as a raw material and an intermediate in organic synthesis . It has a molecular weight of 181.62 .


Synthesis Analysis

The synthesis of “2-(3-Chloro-4-methoxyphenyl)acetonitrile” involves the use of sodium cyanide and 3-Methoxybenzyl chloride . It’s also worth noting that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .


Molecular Structure Analysis

The InChI code for “2-(3-Chloro-4-methoxyphenyl)acetonitrile” is 1S/C9H8ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.


Chemical Reactions Analysis

Acetonitrile, a component of “2-(3-Chloro-4-methoxyphenyl)acetonitrile”, can be used as an important synthon in many types of organic reactions . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .


Physical And Chemical Properties Analysis

“2-(3-Chloro-4-methoxyphenyl)acetonitrile” is a solid substance . and a molecular weight of 181.62 .

Scientific Research Applications

Chemical Reactions and Kinetics

  • 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane, a related compound, undergoes dehydrochlorination in acetonitrile to yield trans-p-methoxy stilbene. This reaction demonstrates the stability of the cation due to the presence of an electron-donating p-methoxy group and delocalization of charge (Kumar & Balachandran, 2006).
  • The kinetics of pH-independent hydrolysis of 4-methoxyphenyl dichloroacetate were examined under ultrasonic irradiation in acetonitrile-water binary mixtures. This study provides evidence of kinetic effects of ultrasound in the absence of cavitation (Tuulmets et al., 2014).

Molecular Structure and Stability

  • The structures of two diastereoisomers of a related compound, 2-[(S/R)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl)ethylamino]acetonitrile, show similarity in bond distances and angles, indicating structural stability across different space groups (Ladraa et al., 2009).

Synthesis and Reactivity

  • A study on the synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles from 2-(2-methoxyphenyl)acetonitrile derivatives reveals a method to access indolenines, which are constituents of natural products and cyanine dyes (Huber et al., 2019).

Fluorescence and Spectral Properties

  • The spectral characteristics of 1-methyl-2-(4-methoxyphenyl)-3-hydroxy-4(1H)-quinolone (QMOM), a structural analog in acetonitrile, demonstrate dual fluorescence and excited-state proton transfer, indicating potential for analytical applications (Tomin & Jaworski, 2011).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNWEVUZHGBTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363578
Record name 2-(3-chloro-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-methoxyphenyl)acetonitrile

CAS RN

7569-58-6
Record name 2-(3-chloro-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of t-BuOK (4.8 g, 40 mmol) in THF (30 mL) was added a solution of TosMIC (3.9 g, 20 mmol) in THF (10 mL) at −78° C. The mixture was stirred for 10 minutes, treated with a solution of 3-chloro-4-methoxy-benzaldehyde (1.65 g, 10 mmol) in THF (10 mL) dropwise, and continued to stir for 1.5 hours at −78° C. To the cooled reaction mixture was added methanol (10 mL). The mixture was heated at reflux for 30 minutes. Solvent of the reaction mixture was removed to give a crude product, which was dissolved in water (20 mL). The aqueous phase was extracted with EtOAc (20 mL×3). The combined organic layers were dried and evaporated under reduced pressure to give crude product, which was purified by column chromatography (Petroleum Ether/EtOAc 10:1) to afford 2-(3-chloro-4-methoxyphenyl)acetonitrile (1.5 g, 83%). 1H NMR (400 MHz, CDCl3) δ 7.33 (d, J=2.4 Hz, 1H), 7.20 (dd, J=2.4, 8.4 Hz, 1H), 6.92 (d, J=8.4 Hz, 1H), 3.91 (s, 3H), 3.68 (s, 2H). 13C NMR (100 MHz, CDCl3) δ 154.8, 129.8, 127.3, 123.0, 122.7, 117.60, 112.4, 56.2, 22.4.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

145 grams of 3-chloro-4-methoxybenzyl chloride was added to a solution comprising 40.6 grams of sodium cyanide in 230 ml of dimethylsulfoxide over a 40 minute time period at a temperature within the range of 40°-45° C. The reaction mixture was then stirred at this temperature for 6 hours and poured into 800 ml of water, the separated oil being extracted with 3 200 ml portions of ether. The ethereal solution was next washed with a dilute (1:1) hydrochloric acid solution in two 100 ml portions, with two 100 ml portions of water and dried over magnesium sulfate. The ether was then driven off, yielding 136.5 grams of crystalline 3-chloro-4-methoxy-phenylacetonitrile, m.p. 54°-56° C., which was refluxed for 16 hours with 420 ml of 48% hydrobromic acid. Following, the reaction mixture was cooled to -5° C. and, after two hours at this temperature, the precipitate filtered, triturated with ether in three 400 ml portions, dried over magnesium sulfate and boiled down to yield 137 grams (97.7%) of 3-chloro-4-hydroxyphenyl acetic acid, m.p. 101°-104° C.
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of potassium tert-butoxide (2.36 g, 20 mmol, 4 eq.) in THF (15 mL), a solution of tosylmethyl isocyanide (1.95 g, 10 mmol, 2 eq.) in THF (5 mL) was added at −78° C. The mixture was stirred at −78° C. for 15 min. A solution of 3-chloro-4-methoxybenzaldehyde (879 mg, 5 mmol, 1 eq.) in THF (5 mL) was added dropwise. The resulting mixture was stirred for 1.5 hours at −78° C. To the cooled reaction mixture, methanol (5 mL) was added. The mixture was then heated at reflux for 30 min. The solvent was removed in vacuo. The residue was partitioned between water (20 mL) and AcOEt (10 mL). The aq. phase was extracted with AcOEt (2×10 mL). The comb. org. layers were dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flashmaster (column: 100 g, flow: 45 mL/min, 50 fractions of 45 mL, Heptane to Heptane+25% AcOEt) to yield (3-chloro-4-methoxy-phenyl)-acetonitrile as a pale yellow oil that solidified upon standing.
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
879 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Majhi, B Zhou, Y Zhuang, MJ Tom, H Dai… - Synthesis, 2023 - thieme-connect.com
The palladium-catalyzed cross-coupling of the lithium anion of aryl tert-butyldimethylsilyl-protected cyanohydrins with aryl bromides followed by in situ deprotection with fluoride ion …
Number of citations: 2 www.thieme-connect.com

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